1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea
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Overview
Description
1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 3-methoxyaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halides or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for the treatment of diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)-3-(2-oxoindolin-3-yl)urea: Similar structure but with a different position of the carbonyl group.
1-(3-Methoxyphenyl)-3-(2-oxoindolin-6-yl)urea: Similar structure but with a different position of the indolinone moiety.
Uniqueness
1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness can make it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-13-4-2-3-11(9-13)17-16(21)18-12-5-6-14-10(7-12)8-15(20)19-14/h2-7,9H,8H2,1H3,(H,19,20)(H2,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJUKTGSEYNQRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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